molecular formula C35H47N3O6 B145202 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate CAS No. 138405-02-4

1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate

Cat. No. B145202
M. Wt: 605.8 g/mol
InChI Key: VNVVTVXYGPWPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate is a chemical compound with potential applications in scientific research. It is a derivative of adamantane, a hydrocarbon that has been studied for its unique properties, including its ability to inhibit viral replication.

Mechanism Of Action

The mechanism of action of 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate is not fully understood, but it is thought to involve inhibition of viral replication and/or inhibition of cancer cell growth. Studies have shown that adamantane derivatives inhibit the activity of viral proteins involved in viral replication, as well as the activity of enzymes involved in cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate has low toxicity and is well-tolerated in laboratory animals. In vitro studies have demonstrated antiviral and anticancer activity of the compound, but further studies are needed to determine its efficacy in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate in lab experiments is its potential as a lead compound for the development of new antiviral and anticancer drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity.

Future Directions

For research on 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate include further studies to elucidate its mechanism of action, optimization of its activity through structure-activity relationship studies, and evaluation of its efficacy in vivo. Additionally, studies could be conducted to explore its potential applications in other areas, such as antifungal or antibacterial drug development.

Synthesis Methods

1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate can be synthesized using a multistep process that involves the reaction of adamantane with various reagents. One such method involves the reaction of adamantane with acyl chloride to form an intermediate product, which is then reacted with amino acid ester to form the final product.

Scientific Research Applications

1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate has potential applications in scientific research, particularly in the field of antiviral and anticancer drug development. Studies have shown that derivatives of adamantane have antiviral activity against a variety of viruses, including influenza, HIV, and hepatitis C. Additionally, studies have shown that derivatives of adamantane have anticancer activity against various types of cancer cells.

properties

CAS RN

138405-02-4

Product Name

1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate

Molecular Formula

C35H47N3O6

Molecular Weight

605.8 g/mol

IUPAC Name

1,3-bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C35H47N3O6/c39-30(20-38-33(42)43-21-22-4-2-1-3-5-22)44-29(18-36-31(40)34-12-23-6-24(13-34)8-25(7-23)14-34)19-37-32(41)35-15-26-9-27(16-35)11-28(10-26)17-35/h1-5,23-29H,6-21H2,(H,36,40)(H,37,41)(H,38,42)

InChI Key

VNVVTVXYGPWPDR-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(CNC(=O)C45CC6CC(C4)CC(C6)C5)OC(=O)CNC(=O)OCC7=CC=CC=C7

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(CNC(=O)C45CC6CC(C4)CC(C6)C5)OC(=O)CNC(=O)OCC7=CC=CC=C7

Other CAS RN

138405-02-4

synonyms

1,3-bis(adamantane-1-carbonylamino)propan-2-yl 2-phenylmethoxycarbonyl aminoacetate

Origin of Product

United States

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